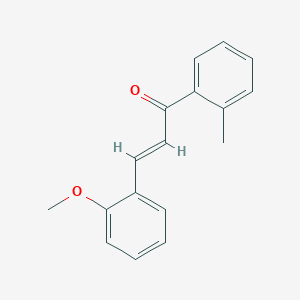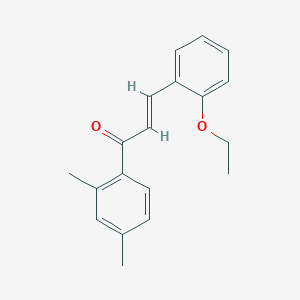
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one, also known as 2-ethyl-4-methyl-1-phenyl-3-prop-2-en-1-one, is a compound belonging to the class of organic compounds known as alkenes. It is an unsaturated hydrocarbon with a double bond between the two carbon atoms, and it is used in a variety of scientific fields, including organic synthesis, biochemistry, and pharmacology. The synthesis of this compound is relatively simple, and it has a wide range of applications in scientific research.
科学研究应用
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-onethyl-1-phenyl-3-prop-2-en-1-one is used in a variety of scientific fields, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, it is used as a starting material for the synthesis of more complex compounds. In biochemistry, it has been used to study the mechanism of enzyme action, as well as the structure and function of proteins. In pharmacology, it has been used to study the pharmacological properties of drugs.
作用机制
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-onethyl-1-phenyl-3-prop-2-en-1-one is an unsaturated hydrocarbon with a double bond between the two carbon atoms. This double bond is susceptible to a variety of reactions, including addition reactions, substitution reactions, and elimination reactions. These reactions form the basis of the compound’s mechanism of action. For example, the double bond can be attacked by nucleophiles, such as amines, in an addition reaction. This reaction forms a new carbon-nitrogen bond, which can then be used to form more complex compounds.
Biochemical and Physiological Effects
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-onethyl-1-phenyl-3-prop-2-en-1-one has a wide range of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the growth of certain types of bacteria, as well as to inhibit the activity of certain enzymes. It has also been shown to have anti-inflammatory and anti-oxidant properties. In addition, it has been shown to have anti-cancer activity in laboratory studies.
实验室实验的优点和局限性
The use of (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-onethyl-1-phenyl-3-prop-2-en-1-one in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it is relatively non-toxic, making it safe for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it may not be suitable for use in certain types of experiments.
未来方向
The potential future directions for the use of (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-onethyl-1-phenyl-3-prop-2-en-1-one are numerous. For example, further research could be conducted to explore the compound’s potential use as an antimicrobial agent. In addition, further research could be conducted to explore its potential use as an anti-cancer agent. Finally, further research could be conducted to explore its potential use as an anti-inflammatory agent.
合成方法
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-onethyl-1-phenyl-3-prop-2-en-1-one can be synthesized by a variety of methods. The most common method is a Friedel-Crafts alkylation reaction, in which an alkyl halide is reacted with an aromatic compound in the presence of an acid catalyst. In this reaction, the alkyl halide is reacted with an aromatic compound such as benzene or toluene to form an alkylated aromatic compound. The reaction is then quenched with aqueous sodium hydroxide, and the alkylated aromatic compound is then reacted with an aldehyde to form the desired (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-onethyl-1-phenyl-3-prop-2-en-1-one.
属性
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O/c1-4-16-6-8-17(9-7-16)10-12-19(20)18-11-5-14(2)13-15(18)3/h5-13H,4H2,1-3H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBJWANKJRVNPW-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


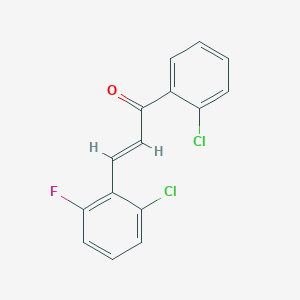
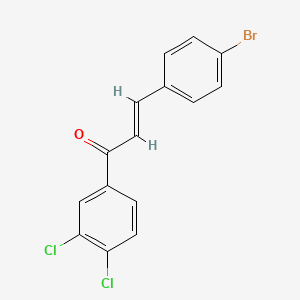

![(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346516.png)
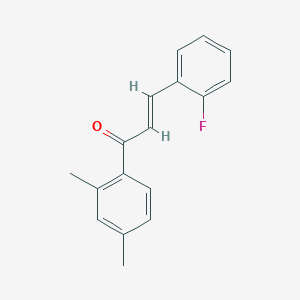

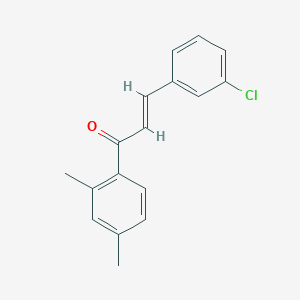
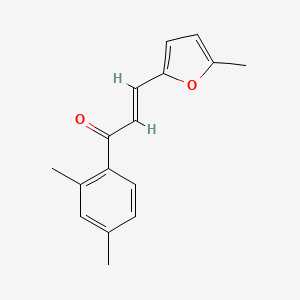
![(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346548.png)


